tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride

Description

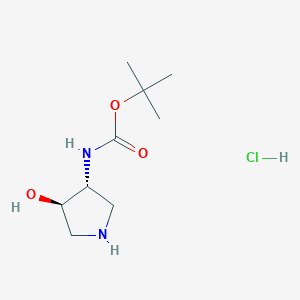

Chemical Structure: The compound (CAS 1820575-70-9) is a pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxyl substituent at the 4-position, and a stereospecific (3R,4R) configuration. Its molecular formula is C₉H₁₉ClN₂O₃, with a molecular weight of 238.71 g/mol . The Boc group is widely used in peptide synthesis and medicinal chemistry to protect amine functionalities, while the hydroxyl group provides a site for hydrogen bonding and further functionalization.

Properties

IUPAC Name |

tert-butyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3.ClH/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12;/h6-7,10,12H,4-5H2,1-3H3,(H,11,13);1H/t6-,7-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYFVSDFSFICTSZ-ZJLYAJKPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CNCC1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride typically involves the protection of the hydroxyl group, followed by the formation of the carbamate linkage. The tert-butyl group is introduced to provide steric hindrance and stability to the molecule. Common synthetic routes include:

Protection of Hydroxyl Group: The hydroxyl group in the pyrrolidine ring is protected using tert-butyl dimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.

Formation of Carbamate Linkage: The protected hydroxyl group is then reacted with tert-butyl chloroformate (Boc-Cl) to form the carbamate linkage.

Deprotection: The TBDMS group is removed using tetrabutylammonium fluoride (TBAF) to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

Substitution: The tert-butyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride is primarily researched for its role in drug development. It serves as a building block in the synthesis of various pharmaceuticals due to its hydroxyl and carbamate functional groups, which can enhance solubility and bioavailability.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted the compound's effectiveness as a prodrug in enhancing the delivery of active pharmaceutical ingredients across biological membranes. The research indicated that modifications to the pyrrolidine ring could lead to improved pharmacokinetic profiles.

Neuropharmacology

Research indicates that this compound may have implications in neuropharmacology, particularly concerning its interaction with neurotransmitter systems.

Case Study : In a study focused on the modulation of GABAergic pathways, researchers found that derivatives of this compound exhibited anxiolytic effects in animal models. This suggests potential therapeutic uses in treating anxiety disorders.

Organic Synthesis

The compound is utilized as an intermediate in organic synthesis processes. Its stability and reactivity make it suitable for various chemical reactions, including acylation and alkylation.

| Reaction Type | Description | Outcome |

|---|---|---|

| Acylation | Used to introduce acyl groups into substrates | Increased reactivity and specificity |

| Alkylation | Serves as an alkylating agent in synthetic pathways | Formation of complex organic molecules |

Mechanism of Action

The mechanism of action of tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride involves its interaction with specific molecular targets. The carbamate moiety can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The tert-butyl group provides steric hindrance, enhancing the selectivity of the compound for its targets.

Comparison with Similar Compounds

Physicochemical Properties :

- Appearance : Solid (exact form unspecified).

- Hazard Statements : H302 (harmful if swallowed), H315/H319 (skin/eye irritation), H335 (respiratory irritation).

Structural and Functional Group Variations

The compound is compared to structurally related pyrrolidine and azetidine derivatives with Boc protection, varying substituents, and stereochemistry. Key examples include:

Table 1: Structural Comparison of Analogous Compounds

Key Observations :

- Hydroxyl vs.

- Stereochemistry : The (3R,4R) configuration distinguishes it from stereoisomers like (3S,4S)-4-methylpyrrolidine derivatives, which may exhibit different biological interactions .

- Ring Systems : Azetidine and cyclopentane analogs (e.g., tert-butyl N-[cis-2-methylazetidin-3-yl]carbamate) introduce conformational constraints, affecting binding to biological targets .

Table 2: Physicochemical Properties

Biological Activity

tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride, with the CAS number 1820575-70-9, is a compound that has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms, and potential applications based on diverse sources.

- Molecular Formula : C₉H₁₉ClN₂O₃

- Molecular Weight : 238.71 g/mol

- IUPAC Name : tert-butyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate; hydrochloride

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzyme Inhibition : The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This property is crucial for developing enzyme inhibitors that can modulate biochemical pathways.

- Receptor Interaction : The compound may interact with specific receptors in the nervous system, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurological conditions.

Biological Activity

Research indicates several biological activities associated with this compound:

- Neuroprotective Effects : Studies suggest that derivatives of pyrrolidine compounds exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

- Antioxidant Activity : The hydroxyl group in the pyrrolidine ring is known to contribute to antioxidant activity, helping to mitigate oxidative stress in cells.

- Potential Anticancer Properties : Preliminary studies have indicated that carbamate derivatives may possess anticancer properties by inducing apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Neuroprotective | Protects neurons from damage | |

| Antioxidant | Reduces oxidative stress | |

| Anticancer | Induces apoptosis in cancer cells |

Case Study 1: Neuroprotection

In a study examining the neuroprotective effects of pyrrolidine derivatives, this compound demonstrated significant reduction in neuronal cell death induced by oxidative stress. This suggests its potential use in therapies for conditions such as Alzheimer's disease.

Case Study 2: Antioxidant Activity

Research published in a peer-reviewed journal highlighted the antioxidant capabilities of this compound. It was shown to scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Case Study 3: Anticancer Potential

A recent investigation into the anticancer properties of carbamate derivatives revealed that this compound could inhibit the proliferation of certain cancer cell lines by triggering apoptotic pathways.

Q & A

Basic Research Questions

Q. What are the key structural features of tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride that influence its reactivity in synthetic chemistry?

- Answer : The compound’s pyrrolidine ring with hydroxyl and carbamate groups defines its reactivity. The stereochemistry (3R,4R) is critical for chiral interactions in asymmetric synthesis. The tert-butyl group enhances solubility in organic solvents and acts as a protecting group for the amine, while the hydrochloride salt improves crystallinity .

Q. What synthetic routes are commonly employed to prepare this compound?

- Answer : Synthesis typically involves multi-step sequences:

Ring formation : Cyclization of amino alcohols or reduction of pyrrolidinone precursors.

Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.

Salt formation : Treatment with HCl to yield the hydrochloride salt.

Reaction conditions (e.g., solvent polarity, temperature) must be optimized to preserve stereochemical integrity .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve enantiomeric purity of this compound?

- Answer :

- Chiral resolution : Use chiral auxiliaries or enzymatic resolution to separate enantiomers.

- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) for stereoselective hydrogenation of pyrrolidinone intermediates.

- Analytical validation : Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry.

Contradictions in yield vs. purity often arise from competing reaction pathways; kinetic vs. thermodynamic control must be evaluated .

Q. What advanced analytical techniques resolve discrepancies in NMR data for this compound and its derivatives?

- Answer :

- 2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to resolve overlapping signals.

- Variable-temperature NMR : Reduces signal broadening caused by conformational exchange.

- Computational modeling : Density Functional Theory (DFT) predicts chemical shifts for comparison with experimental data.

For example, the ¹H NMR of a related tert-butyl carbamate derivative (δ 8.22 ppm for pyrimidine protons) highlights the impact of electron-withdrawing groups on aromatic protons .

Q. How does the stereochemistry of the pyrrolidine ring influence biological activity in downstream applications?

- Answer : The (3R,4R) configuration determines binding affinity to chiral targets (e.g., enzymes, receptors). For instance, in drug discovery, incorrect stereochemistry can reduce potency by >100-fold. Researchers use molecular docking and SAR studies to correlate stereochemistry with activity. Derivatives with modified hydroxyl or carbamate groups are synthesized to probe pharmacophore requirements .

Q. What strategies mitigate decomposition of this compound under acidic or basic conditions?

- Answer :

- pH control : Store the compound in neutral buffers (pH 6–8) to prevent Boc deprotection.

- Lyophilization : Stabilizes the hydrochloride salt by removing hydrolytic water.

- Alternative protecting groups : For harsh conditions, replace Boc with more stable groups (e.g., Fmoc).

Safety data for similar carbamates recommend avoiding prolonged exposure to strong acids/bases .

Methodological Considerations

Q. How can researchers validate the purity of this compound for pharmacological assays?

- Answer :

- HPLC-MS : Quantifies purity (>97%) and detects trace impurities (e.g., deprotected amines).

- Elemental analysis : Confirms molecular formula (C₁₀H₂₁ClN₂O₃).

- Karl Fischer titration : Measures residual water content (<0.5% w/w).

Discrepancies between suppliers’ purity claims (e.g., 97% vs. 98%) often stem from analytical method sensitivity .

Q. What computational tools predict the solubility and stability of this compound in aqueous vs. organic solvents?

- Answer :

- COSMO-RS : Predicts solubility parameters based on molecular charge density.

- Molecular dynamics (MD) simulations : Models aggregation behavior in polar solvents.

Experimental validation via turbidimetry or dynamic light scattering (DLS) is required to resolve contradictions between predicted and observed solubility .

Data Interpretation Challenges

Q. How should researchers address conflicting cytotoxicity data in studies using derivatives of this compound?

- Answer :

- Dose-response standardization : Normalize data to cell viability assays (e.g., MTT, ATP luminescence).

- Metabolic profiling : Identify metabolites (e.g., deprotected amines) that may contribute to toxicity.

- Batch variability : Compare synthesis lots for impurities (e.g., residual Pd catalysts) via ICP-MS.

For example, a derivative’s EC₅₀ variation (±20%) across labs may arise from differences in cell culture conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.